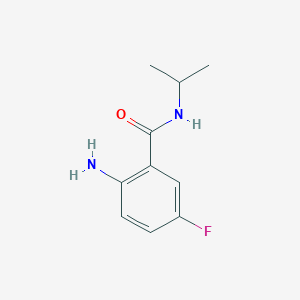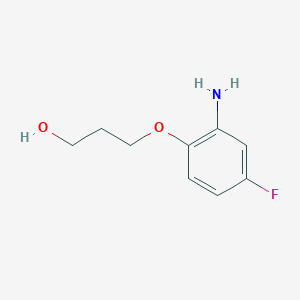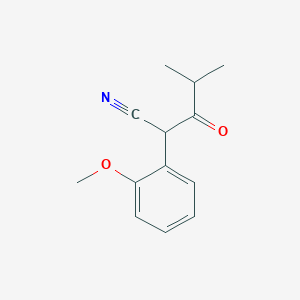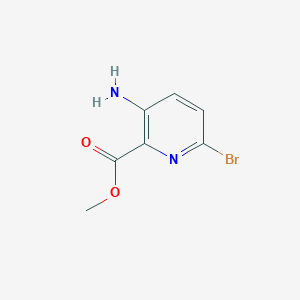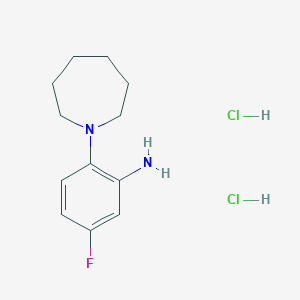
2-Azepan-1-YL-5-fluoro-phenylamine dihydrochloride
Vue d'ensemble
Description
2-Azepan-1-YL-5-fluoro-phenylamine dihydrochloride is a chemical compound with the molecular formula C12H17FN2·2HCl and a molecular weight of 281.2 . It is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine . This compound is known for its unique structure, which includes an azepane ring and a fluorinated phenylamine group, making it a valuable tool for various experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azepan-1-YL-5-fluoro-phenylamine dihydrochloride typically involves multiple steps, starting with the preparation of the azepane ring and the fluorinated phenylamine group. The azepane ring can be synthesized through a cyclization reaction, while the fluorinated phenylamine group is prepared via electrophilic aromatic substitution . The final step involves the coupling of these two intermediates under specific reaction conditions, such as the use of a suitable solvent and a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity . This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for research applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azepan-1-YL-5-fluoro-phenylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines . Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-Azepan-1-YL-5-fluoro-phenylamine dihydrochloride has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 2-Azepan-1-YL-5-fluoro-phenylamine dihydrochloride involves its interaction with specific molecular targets and pathways. The azepane ring and fluorinated phenylamine group contribute to its binding affinity and selectivity towards certain enzymes or receptors . This interaction can modulate biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azepan-1-YL-4-fluoro-phenylamine dihydrochloride
- 2-Azepan-1-YL-3-fluoro-phenylamine dihydrochloride
- 2-Azepan-1-YL-2-fluoro-phenylamine dihydrochloride
Uniqueness
2-Azepan-1-YL-5-fluoro-phenylamine dihydrochloride is unique due to the position of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity . This positional difference can result in distinct properties and applications compared to its analogs .
Propriétés
IUPAC Name |
2-(azepan-1-yl)-5-fluoroaniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-10-5-6-12(11(14)9-10)15-7-3-1-2-4-8-15;;/h5-6,9H,1-4,7-8,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQFBROVJSAXTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)F)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


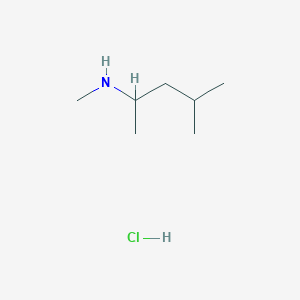
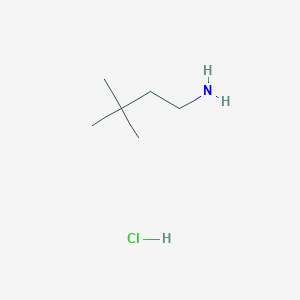
![2-[(3-Methoxypropyl)amino]nicotinic acid](/img/structure/B1389390.png)
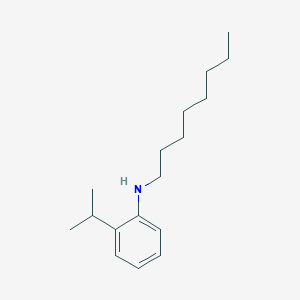
![N-[4-(Acetylamino)phenyl]-2-chloro-2-phenylacetamide](/img/structure/B1389393.png)
amine](/img/structure/B1389396.png)
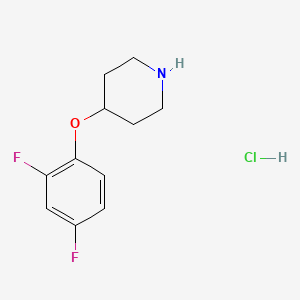
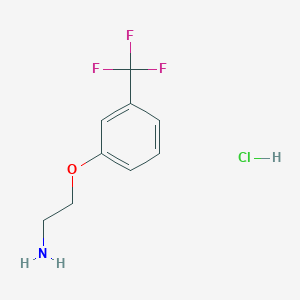
![1-[(3-nitrophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B1389400.png)
